molecular formula C9H16N2O3 B12884006 4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 92214-12-5

4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12884006
CAS No.: 92214-12-5
M. Wt: 200.23 g/mol
InChI Key: IQINBSUSUFTHJB-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound with a unique structure that includes an ethoxy group, an ethoxymethyl group, and a methyl group attached to a pyrazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxy-3-methyl-1H-pyrazol-5-ol with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

4-Ethoxy-3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and its pyrazol ring structure.

Properties

CAS No.

92214-12-5

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

4-ethoxy-5-(ethoxymethyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C9H16N2O3/c1-4-13-6-7-8(14-5-2)9(12)11(3)10-7/h10H,4-6H2,1-3H3

InChI Key

IQINBSUSUFTHJB-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=O)N(N1)C)OCC

Origin of Product

United States

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